N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cyclohexanecarboxamide hydrochloride
Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cyclohexanecarboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core substituted with a bromine atom at the 6-position. The compound’s structure includes a cyclohexanecarboxamide moiety linked to a dimethylaminopropyl chain, with the hydrochloride salt enhancing solubility for pharmacological applications. Benzothiazole derivatives are widely studied for their bioactivity, particularly as kinase inhibitors (e.g., VEGFR-2), with substituents on the benzothiazole ring critically influencing potency and selectivity .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BrN3OS.ClH/c1-22(2)11-6-12-23(18(24)14-7-4-3-5-8-14)19-21-16-10-9-15(20)13-17(16)25-19;/h9-10,13-14H,3-8,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZRDIOMYSHDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but may involve inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
a. Substituent Effects on Physicochemical Properties
b. Molecular Weight and Bioavailability
c. Inferred Pharmacological Implications
- Kinase Inhibition : highlights nitro-substituted benzothiazoles as potent VEGFR-2 inhibitors, with IC₅₀ values <100 nM. While bromo substitution lacks direct data, its electron-withdrawing nature may stabilize receptor-ligand interactions similarly to nitro groups .
- Metabolic Stability : Fluorine’s electronegativity often reduces metabolic degradation (e.g., cytochrome P450 resistance), whereas bromine’s hydrophobicity may increase hepatic clearance .
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cyclohexanecarboxamide hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and therapeutic implications, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. The dimethylamino group enhances solubility and may influence the compound's interaction with biological targets. The synthesis typically involves several steps:
- Formation of Benzothiazole Core : The core is synthesized through cyclization reactions involving 2-aminothiophenol.
- Attachment of Dimethylamino Group : This is achieved via nucleophilic substitution reactions.
- Cyclohexanecarboxamide Formation : The final step involves coupling the benzothiazole with cyclohexanecarboxylic acid derivatives.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) .
Table 1: Anticancer Activity of Related Benzothiazole Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.0 | Apoptosis induction |
| Compound 4i | HOP-92 | 2.5 | Cell cycle arrest |
| N-(6-Br) | A549 | 3.0 | Inhibition of migration |
Anti-inflammatory Effects
Benzothiazole derivatives have also been associated with anti-inflammatory properties. Studies have shown that they can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Interaction : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to promote programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzothiazole derivatives:
- A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Another investigation revealed that benzothiazole derivatives could effectively target histone deacetylases (HDACs), leading to altered gene expression profiles conducive to tumor suppression .
Q & A
Q. Basic Characterization
- NMR spectroscopy : Use and NMR to confirm the cyclohexanecarboxamide backbone and bromothiazole substituents. Key signals include:
- : δ 1.2–2.1 ppm (cyclohexyl protons), δ 3.1 ppm (dimethylamino group), δ 7.5–8.2 ppm (aromatic protons) .
- : δ 170–175 ppm (amide carbonyl), δ 160–165 ppm (thiazole C-Br) .
- HPLC : Validate purity (>98%) using a C18 column with acetonitrile/water mobile phase .
Q. Advanced Analysis
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯N interactions in the hydrochloride salt) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H] for CHBrNOS) with <2 ppm error .
How can computational methods accelerate the design of novel derivatives?
Q. Advanced Research Methodology
- Reaction path prediction : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways for bromothiazole functionalization .
- Machine learning (ML) : Train ML models on existing benzo[d]thiazole datasets to predict reaction yields, solubility, and bioactivity. Tools like COMSOL Multiphysics enable virtual screening of derivatives .
- Docking studies : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
How should researchers resolve contradictions between theoretical and experimental data?
Q. Data Contradiction Analysis
- Spectroscopic mismatches : If experimental NMR shifts deviate >5 ppm from DFT predictions, re-examine solvent effects (e.g., DMSO vs. gas phase) or tautomeric forms .
- Biological activity anomalies : For unexpected low activity, validate assay conditions (e.g., pH, temperature) and confirm compound stability via LC-MS .
Case Study
In , HPLC purity (98%) conflicted with minor NMR impurities. Re-purification via preparative HPLC resolved this, highlighting the need for orthogonal validation .
What in vitro assays are suitable for preliminary bioactivity evaluation?
Q. Basic Screening
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to test inhibition of tyrosine kinases (IC values) .
- Antimicrobial activity : Perform broth microdilution assays (MIC determination) against Gram-positive bacteria and fungi .
Q. Advanced Mechanistic Studies
- Cellular uptake : Quantify intracellular accumulation using LC-MS/MS in cancer cell lines (e.g., HeLa) .
- Protein binding : Conduct surface plasmon resonance (SPR) to measure binding affinity (K) for target enzymes .
What protocols ensure safe handling of intermediates and final products?
Q. Safety and Compliance
- Hazard mitigation : Use fume hoods for reactions involving bromine or chlorinated solvents (e.g., CHCl). Wear PPE (gloves, goggles) to prevent dermal exposure .
- Waste disposal : Segregate halogenated waste (e.g., bromothiazole byproducts) for incineration by certified facilities .
Documentation
Maintain a chemical hygiene plan (per OSHA standards) with protocols for spill containment and emergency response .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
